molecular formula C28H28N4OS B2740591 2-(BENZYLSULFANYL)-N-(3-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894884-46-9

2-(BENZYLSULFANYL)-N-(3-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Katalognummer: B2740591
CAS-Nummer: 894884-46-9
Molekulargewicht: 468.62
InChI-Schlüssel: LSGQETNIVKYCAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylsulfanyl)-N-(3-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic small molecule characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:

  • Spirocyclic framework: The spiro[4.5]decane system provides conformational rigidity, which is advantageous for target binding specificity.
  • 3-Methylphenyl moiety as the N-linked aromatic group, which may influence steric and electronic properties. Phenyl group at position 3, enhancing aromatic stacking interactions.
  • Carboxamide at position 8, a common pharmacophore for hydrogen bonding with biological targets.

Eigenschaften

IUPAC Name

3-benzylsulfanyl-N-(3-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4OS/c1-21-9-8-14-24(19-21)29-27(33)32-17-15-28(16-18-32)30-25(23-12-6-3-7-13-23)26(31-28)34-20-22-10-4-2-5-11-22/h2-14,19H,15-18,20H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGQETNIVKYCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-(3-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Wirkmechanismus

The mechanism of action of 2-(BENZYLSULFANYL)-N-(3-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity
Target Compound 2-(Benzylsulfanyl), N-(3-methylphenyl), 3-phenyl Likely C₂₈H₂₈N₄OS* ~484.6 g/mol Rigid spiro core, high lipophilicity Unknown (structural similarity suggests PLD/GPCR modulation)
E972-0673 () N-(5-chloro-2-methoxyphenyl), 2-(methylsulfanyl), 3-phenyl C₂₂H₂₃ClN₄O₂S 442.97 g/mol Chlorine and methoxy groups enhance electron-withdrawing effects Screening hit for kinase inhibition (exact target unspecified)
VU0285655-1 (VU02) () Quinoline-3-carboxamide, N-phenyl C₂₆H₂₅N₅O₂ 463.5 g/mol Extended aromatic system (quinoline) Potent PLD1 inhibitor (IC₅₀ = 20 nM)
VU0364739 () 3-Fluorophenyl, naphthalene-2-carboxamide C₂₇H₂₆FN₅O₂ 495.5 g/mol Fluorine atom for enhanced binding affinity GPCR antagonist (specific target undisclosed)
N-(5-chloro-2-methylphenyl)-... () 4-Methoxyphenyl, methylsulfanyl C₂₃H₂₅ClN₄O₂S 480.99 g/mol Methoxy group increases solubility Undisclosed activity, likely optimized for metabolic stability

* Estimated based on structural similarity to E972-0673 and other analogs.

Key Insights:

Substituent Impact: Benzylsulfanyl vs. Aromatic Moieties: The 3-methylphenyl group (target compound) vs. 5-chloro-2-methoxyphenyl (E972-0673) alters steric bulk and electronic properties, which may shift target selectivity. Fluorine Substitution: VU0364739’s 3-fluorophenyl group enhances binding affinity through halogen bonding, a feature absent in the target compound .

Biological Relevance :

  • PLD inhibitors like VU02 and VU0155056 share the triazaspiro core, suggesting the target compound may also interact with PLD isoforms. However, the benzylsulfanyl group could redirect activity toward cysteine-dependent enzymes .
  • GPCR modulation (e.g., VU0364739) is plausible due to the carboxamide moiety’s hydrogen-bonding capacity .

Optimization Trends :

  • Analogs with methoxy (E972-0673) or fluorine (VU0364739) substituents prioritize solubility and target engagement, whereas the target compound’s benzylsulfanyl group emphasizes lipophilicity—a trade-off common in CNS-targeted drugs.

Research Implications

  • Structural Diversity : The triazaspiro scaffold accommodates diverse substituents, enabling fine-tuning for specific targets (e.g., kinases, PLD, GPCRs).
  • Unanswered Questions : The target compound’s exact biological profile remains uncharacterized. Comparative studies with VU02 and VU0364739 are needed to elucidate its mechanism.
  • Synthetic Feasibility : highlights the availability of related compounds (e.g., 33 mg of E972-0673), suggesting feasible synthesis routes for the target molecule .

Biologische Aktivität

The compound 2-(Benzylsulfanyl)-N-(3-methylphenyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is a member of the triazole family and has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23_{23}H24_{24}N4_{4}S
  • Molecular Weight : 420.53 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

Biological Activity Overview

Research into the biological activity of this compound primarily indicates its potential as an anticancer agent . The following sections detail specific findings regarding its efficacy against various cancer cell lines.

Anticancer Activity

  • In Vitro Studies :
    • A study demonstrated that compounds structurally similar to the target compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The most potent derivatives showed IC50_{50} values significantly lower than those of established drugs like Sorafenib .
    • Table 1: Cytotoxicity Data Against Cancer Cell Lines
      CompoundCell LineIC50_{50} (µM)
      5dHeLa0.37
      5gHeLa0.73
      5kHeLa0.95
      SorafenibHeLa7.91
  • Mechanism of Action :
    • Flow cytometry analyses indicated that these compounds induced apoptosis in cancer cells, primarily by blocking the cell cycle at the sub-G1 phase. This suggests that the compound may interfere with critical cellular processes necessary for cancer cell proliferation .
  • In Silico Studies :
    • Molecular docking studies have been conducted to explore the binding affinities of these compounds to key targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The results indicated strong interactions with active site residues, supporting their potential as effective inhibitors .

Case Studies

Several studies have investigated related compounds with similar structural features:

  • A study on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives found that modifications in the benzylthio group significantly enhanced anticancer activity against HeLa cells .
  • Another investigation into thiazole derivatives showed promising antifungal activity alongside anticancer properties, emphasizing the versatility of sulfur-containing compounds in medicinal chemistry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.